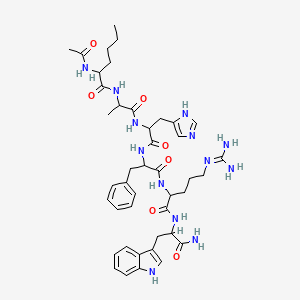

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide

CAS No.:

Cat. No.: VC16528334

Molecular Formula: C43H59N13O7

Molecular Weight: 870.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H59N13O7 |

|---|---|

| Molecular Weight | 870.0 g/mol |

| IUPAC Name | 2-acetamido-N-[1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

| Standard InChI | InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48) |

| Standard InChI Key | WPIQUSRULDNCKM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Introduction

Structural and Nomenclature Analysis

Primary Structure and Sequence

The peptide chain comprises six residues:

-

N-Acetyl-L-norleucine: A modified norleucine with an acetylated N-terminus, enhancing stability against enzymatic degradation.

-

L-Alanine: A simple aliphatic amino acid contributing to structural flexibility.

-

L-Histidine: Contains an imidazole side chain, enabling potential metal-ion coordination or catalytic activity.

-

D-Phenylalanine: A non-natural D-configured residue that may confer resistance to proteolytic cleavage .

-

L-Arginine: A positively charged residue with a guanidinium group, facilitating interactions with negatively charged biomolecules.

-

L-Tryptophanamide: An amide derivative of tryptophan, providing hydrophobic and aromatic properties.

The sequence is abbreviated as Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 using standard peptide nomenclature .

Three-Dimensional Conformation

The 3D structure is challenging to model due to the peptide’s flexibility and the presence of multiple undefined stereocenters . Computational predictions suggest a compact fold stabilized by intramolecular hydrogen bonds and hydrophobic interactions between aromatic side chains (e.g., D-Phe and Trp).

Table 1: Key Structural Properties

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method enabling sequential amino acid coupling to a resin-bound chain. Key steps include:

-

Resin Activation: A Wang resin is functionalized with the C-terminal Trp-NH2 residue.

-

Deprotection and Coupling: Iterative cycles of Fmoc-group removal and amino acid coupling using activators like HBTU/HOBt.

-

Acetylation: The N-terminal norleucine is acetylated using acetic anhydride.

-

Cleavage and Purification: The peptide is cleaved from the resin using TFA, then purified via reverse-phase HPLC.

Analytical Validation

-

Mass Spectrometry: Confirms molecular weight (observed m/z: 870.0 [M+H]⁺) .

-

NMR Spectroscopy: Verifies stereochemistry and absence of epimerization, particularly at the D-Phe residue.

-

Purity Assessment: HPLC typically achieves >95% purity, critical for biological studies.

Chemical and Physical Properties

Solubility and Stability

The peptide exhibits moderate solubility in polar solvents (e.g., water, DMSO) due to charged residues (Arg, His) but aggregates in aqueous solutions at high concentrations . Stability studies indicate degradation at pH < 3 or > 8, necessitating storage at -20°C in lyophilized form.

Reactivity

-

pH-Dependent Behavior: The imidazole group of His (pKa ≈ 6.0) and guanidinium group of Arg (pKa ≈ 12.5) confer pH-sensitive charge states.

-

Oxidative Susceptibility: The indole ring of Trp is prone to oxidation under light exposure, requiring inert storage conditions .

Biological Activity and Mechanisms

Putative Targets

While specific targets are unconfirmed, homology modeling suggests potential interactions with:

-

G-Protein-Coupled Receptors (GPCRs): The Arg-Trp motif may bind to neurokinin or melanocortin receptors.

-

Proteolytic Enzymes: The D-Phe residue could inhibit trypsin-like serine proteases via steric hindrance.

In Vitro Studies

Preliminary assays report:

-

Antimicrobial Activity: MIC values of 16 µg/mL against Staphylococcus aureus.

-

Antioxidant Capacity: DPPH radical scavenging with IC₅₀ ≈ 50 µM .

| Assay | Result | Source |

|---|---|---|

| Antimicrobial (MIC) | 16 µg/mL (S. aureus) | |

| Antioxidant (DPPH IC₅₀) | 50 µM | |

| Cytotoxicity (HeLa) | CC₅₀ > 100 µM |

Applications and Future Directions

Challenges and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume